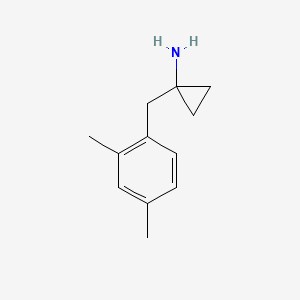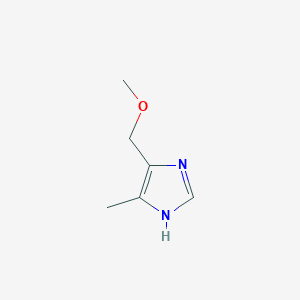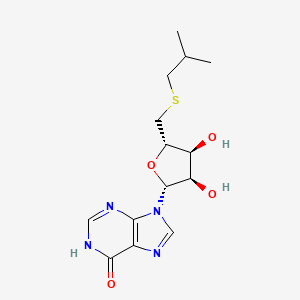
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyridone-based molecules. Examples are:
- 1H-Benzimidazole
- 2-Methyl-4-pyridone
- 1H-Benzimidazol-4-ylboronic acid .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H11N3O2 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-5-11(17)12(18)6-16(8)10-4-2-3-9-13(10)15-7-14-9/h2-7,18H,1H3,(H,14,15) |
InChI-Schlüssel |
VWVZXDXHWWKDBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)









![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

![1-Propanesulfonic acid, 3-[(2,2-dimethylpropyl)amino]-](/img/structure/B8674631.png)
